4epi-6epi Doxycycline
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Overview
Description
4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated its potential in both clinical and scientific settings. It is a broad-spectrum antibacterial synthetically derived from oxytetracycline . Doxycycline capsules contain doxycycline monohydrate equivalent to 50 mg, 75 mg, and 100 mg of doxycycline for oral administration .
Synthesis Analysis
A fast ultra-performance liquid chromatography method was developed for the separation and quantification of doxycycline, 4-epidoxycycline, and 6-epidoxycycline . The analytes were separated by comprehensive optimization of the chromatographic conditions .Molecular Structure Analysis
The molecular formula of 4epi-6epi Doxycycline is C22H24N2O8. Its molecular weight is 444.45.Chemical Reactions Analysis
A novel chemical oscillation system was designed to distinguish two different classes of antibiotics, tetracycline and its isomer doxycycline . The oscillating system is a chemical oscillating system composed of five components .Physical And Chemical Properties Analysis
Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding . It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .Scientific Research Applications
Doxycycline in Cellular Metabolism and Gene Expression
Doxycycline has been reported to alter cellular metabolism and proliferation in human cell lines. Studies reveal that doxycycline can shift metabolism towards a more glycolytic phenotype, evidenced by increased lactate secretion and reduced oxygen consumption. This indicates a potential confounding effect of the drug on cellular metabolism, suggesting a need for careful control in experiments utilizing doxycycline for inducible expression systems (Ahler et al., 2013).
Doxycycline and Mitochondrial Function
Research has highlighted the wide-ranging effects of doxycycline on mitochondrial function across eukaryotic models, including its impact on mitochondrial translation. These findings underscore the importance of considering the potential confounding effects of tetracyclines like doxycycline in biomedical research, especially given their capacity to induce mitochondrial proteotoxic stress and affect cellular dynamics and function (Moullan et al., 2015).
Doxycycline's Role in Inflammation and Disease Treatment
Doxycycline's anti-inflammatory properties have been explored in the context of dermatology, where it is recognized for its safety profile and therapeutic potential in treating cutaneous inflammatory diseases. Understanding the mechanisms behind its anti-inflammatory effects could offer new therapeutic avenues for managing inflammatory dermatologic conditions (Henehan et al., 2017).
Alternative to Doxycycline for Gene Control
A study introduced 4-Epidoxycycline (4-ED) as an alternative to doxycycline for controlling gene expression in conditional mouse models. Unlike doxycycline, 4-ED lacks antibiotic activity, potentially avoiding adverse effects on intestinal flora. This suggests 4-ED's utility in genetic research without the unwanted side effects associated with doxycycline's antibiotic properties (Eger et al., 2004).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Doxycycline has been used in various research studies. For instance, it has been used in the prevention of progression of COVID-19 to severe disease requiring intensive care unit (ICU) admission . Another study investigated the phototoxicity of doxycycline, given its importance for malaria prophylaxis in countries with high sun radiation .
properties
IUPAC Name |
(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-ACUBJMGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4epi-6epi Doxycycline |
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